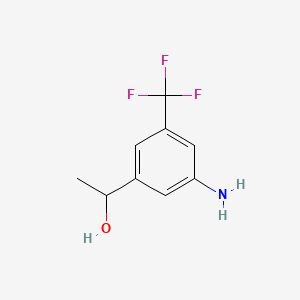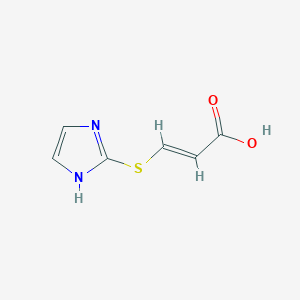
3-((1H-Imidazol-2-yl)thio)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1H-Imidazol-2-yl)thio)acrylic acid is a compound that features an imidazole ring, a thioether linkage, and an acrylic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-2-yl)thio)acrylic acid typically involves the reaction of imidazole derivatives with thiol-containing compounds and acrylic acid. One common method includes the use of a base to deprotonate the thiol group, which then attacks the imidazole ring to form the thioether linkage. The acrylic acid is then introduced under mild heating conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
3-((1H-Imidazol-2-yl)thio)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the imidazole ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
3-((1H-Imidazol-2-yl)thio)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-((1H-Imidazol-2-yl)thio)acrylic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The thioether linkage can undergo oxidation, which may play a role in its biological activity. The acrylic acid moiety can participate in Michael addition reactions, allowing it to form covalent bonds with nucleophiles in biological systems.
相似化合物的比较
Similar Compounds
Imidazole-4-acrylic acid: Similar structure but lacks the thioether linkage.
Thioacrylic acid: Contains the thioether and acrylic acid moieties but lacks the imidazole ring.
Imidazole-2-thiol: Contains the imidazole and thioether moieties but lacks the acrylic acid.
Uniqueness
3-((1H-Imidazol-2-yl)thio)acrylic acid is unique due to its combination of an imidazole ring, thioether linkage, and acrylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C6H6N2O2S |
|---|---|
分子量 |
170.19 g/mol |
IUPAC 名称 |
(E)-3-(1H-imidazol-2-ylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)1-4-11-6-7-2-3-8-6/h1-4H,(H,7,8)(H,9,10)/b4-1+ |
InChI 键 |
JFJAOHVZAPGZAW-DAFODLJHSA-N |
手性 SMILES |
C1=CN=C(N1)S/C=C/C(=O)O |
规范 SMILES |
C1=CN=C(N1)SC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



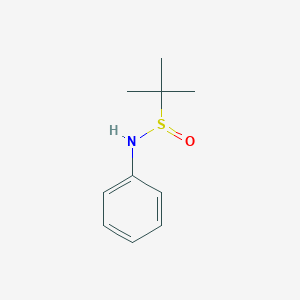
![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)

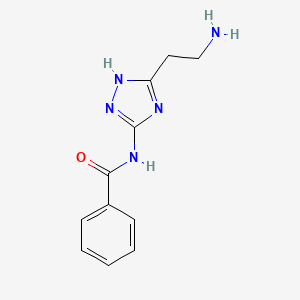
![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
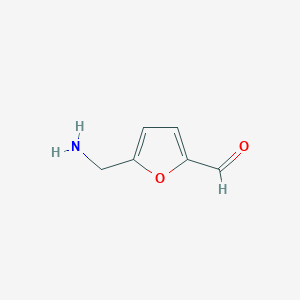
![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
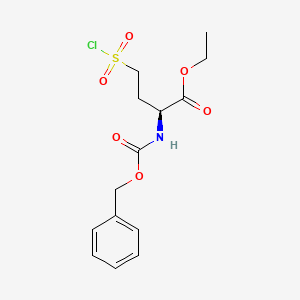
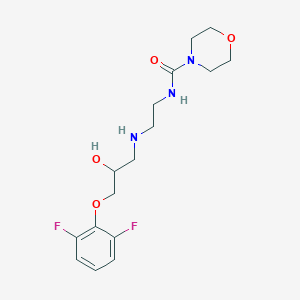
![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
